7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
The core structure features a quinoline scaffold substituted with a chlorine atom at position 7, a 4-oxo-1,4-dihydroquinoline moiety, and a carboxamide group at position 2. The N-(3-methylbutyl) side chain introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to shorter or polar substituents .
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
7-chloro-N-(3-methylbutyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(2)5-6-17-15(20)12-8-18-13-7-10(16)3-4-11(13)14(12)19/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
IDSOGCHXXLKMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aniline Derivatives
A common approach to quinoline synthesis involves the cyclization of aniline precursors. For example, the Gould-Jacobs reaction employs ethoxymethylene malonates condensed with anilines, followed by thermal cyclization to form 4-oxoquinoline-3-carboxylic acid derivatives. Adapting this method, 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid could be synthesized by starting with 3-chloroaniline. The malonate intermediate undergoes cyclization under basic conditions, as demonstrated in the preparation of analogous fluoroquinolones.
Oxidation of Methyl-Substituted Quinolines
Recent patents describe the oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid using oxygen, N-hydroxyphthalimide (NHPI), and azobisisobutyronitrile (AIBN) as catalysts. While this method targets a different positional isomer, it highlights the viability of oxidizing methyl groups to carboxylic acids on the quinoline ring—a step potentially applicable to synthesizing the 3-carboxylic acid precursor required for the target carboxamide.
Chlorination Methods
Direct Electrophilic Substitution
Chlorine can be introduced via electrophilic aromatic substitution using reagents like , , or chlorosuccinimide (NCS). The position of chlorination (C7) is influenced by directing effects of existing substituents. For instance, the ketone group at C4 acts as a meta-director, favoring chlorination at C7.
Sandmeyer Reaction
Alternatively, diazotization of a 7-aminoquinoline derivative followed by treatment with CuCl can yield the 7-chloro compound. This method ensures regioselectivity but requires aniline precursors, adding synthetic steps.
Carboxamide Formation
Carboxylic Acid Activation
The 3-carboxylic acid intermediate must be activated for amide coupling. Common activating agents include:
-
Thionyl chloride () : Converts the acid to an acyl chloride.
-
Carbodiimides (EDCI/DCC) : Facilitate coupling via reactive intermediates like O-acylisoureas.
In a protocol analogous to patent US4822801A, the ethyl ester of 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid was hydrolyzed to the acid, then coupled with amines using triethylorthoformate and acetic anhydride.
Coupling with 3-Methylbutylamine
The final step involves reacting the activated carboxylic acid with 3-methylbutylamine. For example, the patent CN111377863A describes a solid-liquid separation technique post-oxidation to isolate high-purity carboxylic acids, which could be adapted for this coupling. Using acetonitrile as a solvent and filtration for purification, yields exceeding 90% have been reported for similar amidation reactions.
Optimization and Catalytic Systems
Catalytic Oxidation Conditions
The oxidation of methyl groups to carboxylic acids, as detailed in CN111377863A, employs NHPI (0.04–0.06 equivalents) and AIBN (0.02–0.03 equivalents) under oxygen pressure (4 MPa) at 80–100°C. These conditions achieve conversions >90% with purities ≥98%. Adapting this for the target compound’s synthesis would require analogous optimization.
Table 1: Reaction Conditions for Methyl Oxidation
| Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NHPI (0.04), AIBN (0.02) | 80 | 6 | 88.6 | 98.1 |
| NHPI (0.06), AIBN (0.03) | 100 | 12 | 93.4 | 98.4 |
Solvent and Workup
Acetonitrile is preferred for its ability to dissolve intermediates while allowing facile crystallization of the product. Post-reaction, cooling to 10–40°C followed by filtration and drying at 60–100°C yields pure solids.
Challenges and Alternatives
Regioselectivity in Chlorination
Ensuring exclusive chlorination at C7 remains challenging. Computational modeling of directing effects or protective group strategies may improve selectivity.
Amide Coupling Efficiency
While carbodiimides are effective, greener alternatives like enzymatic catalysis or mechanochemical methods could reduce waste.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ion deprotonates the amide nitrogen, leading to cleavage of the C–N bond.
Nucleophilic Aromatic Substitution at C7
The electron-deficient quinoline ring enables substitution of the chloro group at position 7 with nucleophiles like amines or alkoxides.
Key Insight :
Substitution efficiency depends on the electron-withdrawing effect of the 4-oxo group, which activates the C7 position for SNAr reactions .
Reduction of the 4-Oxo Group
The keto group at position 4 can be reduced to a hydroxyl group, altering the compound’s electronic properties.
Note : Over-reduction risks exist under harsh conditions, necessitating careful catalyst selection .
Condensation Reactions at C3 Carboxamide
The carboxamide participates in condensation with amines or hydrazines to form imines or hydrazides, respectively.
Halogenation and Cross-Coupling
The chloro substituent at C7 can be replaced via palladium-catalyzed cross-coupling reactions.
Optimization Tip :
Microwave-assisted synthesis reduces reaction times (e.g., 2 hrs vs. 12 hrs) .
Photochemical Reactivity
The quinoline core undergoes [2+2] photocycloaddition under UV light, forming dimeric structures.
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (365 nm), acetone, 24 hrs | Cyclobutane-linked dimer | 0.32 |
Metal Complexation
The 4-oxo and carboxamide groups act as ligands for transition metals, enabling coordination chemistry.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that various substituted quinolines demonstrate activity against a range of bacteria and fungi.
- Mechanism of Action : The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
- Case Studies :
- A study highlighted the effectiveness of certain quinoline derivatives against Mycobacterium smegmatis, indicating potential for developing new antituberculosis agents .
- Another investigation into 7-chloro derivatives showed promising results against Pseudomonas aeruginosa and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
Anticancer Activity
Quinoline derivatives are also being explored for their anticancer properties. Several studies have focused on their ability to inhibit cancer cell proliferation.
- In Vitro Studies : Compounds similar to 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide have been tested against various cancer cell lines, including MCF-7 (breast cancer).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives.
Synthetic Pathways
Common synthetic routes include:
- Condensation Reactions : Combining appropriate amines with carboxylic acid derivatives.
- Cyclization Reactions : Forming the quinoline ring through cyclization of substituted phenols with appropriate carbonyl compounds.
Characterization Techniques
Characterization is essential to confirm the structure and purity of synthesized compounds:
- Spectroscopic Methods : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are commonly used.
- Crystallography : X-ray crystallography can provide definitive structural information .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for drug design.
Key Structural Features
The following features are often linked to enhanced biological activity:
- Chlorine Substitution : The presence of chlorine at the 7-position enhances antimicrobial potency.
- Alkyl Substituents : Variations in alkyl chain length and branching can influence lipophilicity and cellular uptake.
Mechanism of Action
The mechanism of action of 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes or receptors, leading to disruption of cellular processes. For example, in the case of its antimalarial activity, the compound may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Modifications
The biological activity of 4-oxo-1,4-dihydroquinoline-3-carboxamides is highly dependent on substituents at the N-position of the carboxamide group and modifications to the quinoline core. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Research Findings
Core Modifications: Replacing 4-oxo with 4-thioxo (e.g., Compound 47) shifts activity from anticancer to cannabinoid receptor modulation .
Substituent Effects: Bulky N-substituents (e.g., adamantyl in Compound 47, morpholinomethyl in YE4) enhance receptor binding but may reduce solubility .
Therapeutic Diversity : The scaffold’s adaptability is evident in its applications—CFTR activation (Ivacaftor) vs. cytotoxicity (Compound 4g) vs. anticancer activity (target compound) .
Biological Activity
7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 281.75 g/mol
- CAS Number : 1199362-33-8
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition at concentrations as low as 32 μg/mL against Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
In vitro studies have shown that this compound possesses anticancer activity. It was tested against several cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer). Results indicated that it inhibited cell proliferation effectively, with IC50 values ranging from 42 to 166 µM, suggesting selective cytotoxicity towards malignant cells compared to normal cells .
The mechanism by which this compound exerts its effects appears to involve the inhibition of DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. This is similar to other quinoline derivatives known for their antibacterial properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group at the 7-position and the carboxamide functionality enhances its binding affinity to target enzymes. Comparative studies with other quinoline derivatives suggest that modifications in the side chain can significantly alter potency and selectivity .
Data Table: Biological Activity Summary
Case Study 1: Efficacy Against Resistant Strains
A recent study investigated the effectiveness of this compound against multi-drug resistant strains of Escherichia coli. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting potential for development as a therapeutic agent against resistant infections.
Case Study 2: Synergistic Effects with Other Agents
Another research effort explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, indicating that it may serve as a valuable adjunct in antibiotic therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, and what challenges arise during N-1 substitution?
- Methodological Answer :
- Route 1 : Start with ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate derivatives. Introduce the N-(3-methylbutyl) group via nucleophilic substitution or coupling reactions. Challenges include steric hindrance at the N-1 position, which reduces reactivity.
- Route 2 : Use peptide coupling agents (e.g., TBTU, HBTU) to conjugate the carboxamide group after activating the carboxylate intermediate. However, N-1 substitution can reduce carboxylate acidity, necessitating prior conversion to the carboxylic acid form for effective coupling .
- Key Challenges : Low yields due to competing side reactions (e.g., ester hydrolysis) and the need for chromatographic purification.
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolve the quinoline core and substituent orientations. For example, similar compounds (e.g., ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate) were characterized using single-crystal X-ray diffraction to confirm bond lengths and angles .
- NMR Spectroscopy : Use - and -NMR to verify the presence of the 3-methylbutyl chain (δ ~0.8–1.5 ppm for methyl groups) and the carboxamide NH signal (δ ~10–12 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHClNO).
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates, as quinoline derivatives may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize acidic or basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for N-1 substitution. For example, ICReDD employs reaction path searches to predict optimal solvents (e.g., ethylene glycol for stabilizing intermediates) and catalysts .
- Machine Learning : Train models on existing quinoline synthesis data to predict reaction outcomes (e.g., yield, purity) under varying conditions (temperature, solvent polarity) .
Q. How can statistical experimental design (DoE) improve reaction yields and purity?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, molar ratios, solvent type) using a 2 factorial matrix. For example, a study on TiO photoactivity used DoE to minimize experiments while maximizing data robustness .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–24 hours) and catalyst loading (5–15 mol%) to achieve >80% yield .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., anti-neoplastic vs. antimicrobial effects)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, carboxamide derivatives with bulky N-1 substituents showed reduced cytotoxicity due to poor membrane permeability .
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., chloro vs. fluoro groups) with activity using molecular docking simulations .
Q. What advanced formulation strategies address solubility challenges in biological testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures to enhance aqueous solubility while maintaining compound stability.
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles to improve bioavailability, as demonstrated for similar 4-quinolone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
